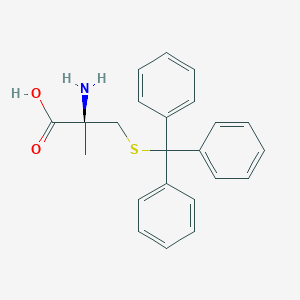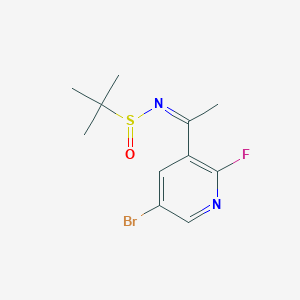
(R,Z)-N-(1-(5-bromo-2-fluoropyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,Z)-N-(1-(5-bromo-2-fluoropyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide is a synthetic organic compound that features a pyridine ring substituted with bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,Z)-N-(1-(5-bromo-2-fluoropyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The starting materials might include 5-bromo-2-fluoropyridine and 2-methylpropane-2-sulfinamide. The key steps could involve:
Halogenation: Introduction of bromine and fluorine atoms to the pyridine ring.
Condensation: Formation of the imine (ethylidene) linkage.
Sulfinamide Formation: Introduction of the sulfinamide group under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the sulfinamide group.
Reduction: Reduction reactions could target the imine linkage or other functional groups.
Substitution: Halogen atoms on the pyridine ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfonamides, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (R,Z)-N-(1-(5-chloro-2-fluoropyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide
- (R,Z)-N-(1-(5-bromo-2-chloropyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide
Uniqueness
The presence of both bromine and fluorine atoms on the pyridine ring, along with the specific configuration of the imine and sulfinamide groups, may confer unique chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C11H14BrFN2OS |
|---|---|
Poids moléculaire |
321.21 g/mol |
Nom IUPAC |
(NZ)-N-[1-(5-bromo-2-fluoropyridin-3-yl)ethylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H14BrFN2OS/c1-7(15-17(16)11(2,3)4)9-5-8(12)6-14-10(9)13/h5-6H,1-4H3/b15-7- |
Clé InChI |
HGFSZPBJOXIGTE-CHHVJCJISA-N |
SMILES isomérique |
C/C(=N/S(=O)C(C)(C)C)/C1=C(N=CC(=C1)Br)F |
SMILES canonique |
CC(=NS(=O)C(C)(C)C)C1=C(N=CC(=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12855267.png)
![[1-Benzyl-4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-2,5-dioxopyrrolidin-3-yl] benzoate](/img/structure/B12855268.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12855275.png)
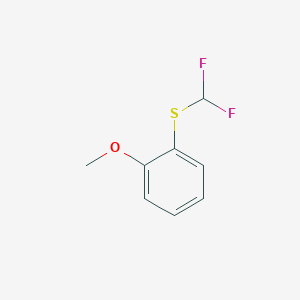
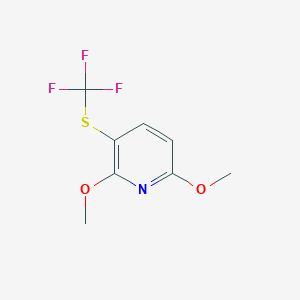
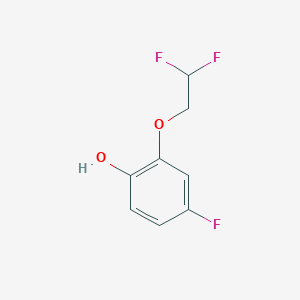


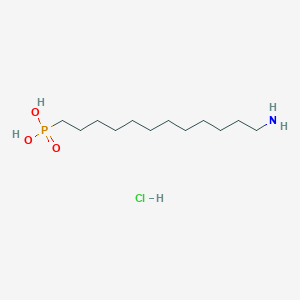

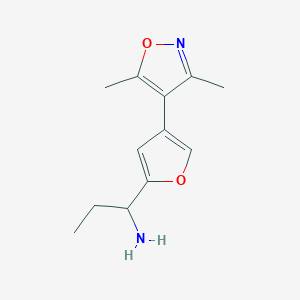
![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12855344.png)
